6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,2-A]pyrimidine core with a trifluoromethyl group at the 6th position.
Vorbereitungsmethoden
The synthesis of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyrimidine derivatives with trifluoromethylated reagents under controlled conditions. Industrial production methods often employ scalable processes using trifluoroacetic anhydride or trifluoroacetamide as trifluoromethylating agents . Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Functionalization: Radical reactions and transition metal-catalyzed reactions are employed for direct functionalization of the imidazo[1,2-A]pyrimidine scaffold.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects, including anticancer and antimicrobial agents.
Medicine: Research has shown its potential in the design of inhibitors for specific enzymes and receptors, contributing to drug discovery efforts.
Industry: It is utilized in the development of agrochemicals with nematicidal and fungicidal activities.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. Pathways involved in its action include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Shares a similar core structure but lacks the pyrimidine ring, resulting in different chemical properties and applications.
Trifluoromethylated pyrimidines: These compounds have a trifluoromethyl group on the pyrimidine ring but do not possess the imidazo[1,2-A] scaffold, leading to variations in biological activities.
Imidazo[1,5-A]pyrimidine:
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound in various research domains.
Eigenschaften
Molekularformel |
C7H4F3N3 |
---|---|
Molekulargewicht |
187.12 g/mol |
IUPAC-Name |
6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-12-6-11-1-2-13(6)4-5/h1-4H |
InChI-Schlüssel |
IGDHXLIHHQHVAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=NC2=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.